N-(2,3-dimethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
N-(2,3-Dimethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic acetamide derivative featuring a 1,2-dihydropyridin-2-one core substituted at position 5 with a pyrrolidine-1-sulfonyl group. The acetamide linker connects the dihydropyridinone moiety to a 2,3-dimethylphenyl aromatic ring. Key features include:
- Pyrrolidine sulfonyl substituent: Introduces polarity via the sulfonyl group, which may influence solubility and target binding.
- 1,2-Dihydropyridin-2-one core: A heterocyclic system capable of hydrogen bonding and π-stacking interactions.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-14-6-5-7-17(15(14)2)20-18(23)13-21-12-16(8-9-19(21)24)27(25,26)22-10-3-4-11-22/h5-9,12H,3-4,10-11,13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVFBISOLGCZGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidine sulfonyl intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride in the presence of a base such as triethylamine.
Synthesis of the dihydropyridinone core: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester or an α,β-unsaturated carbonyl compound.
Coupling of the intermediates: The final step involves coupling the pyrrolidine sulfonyl intermediate with the dihydropyridinone core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound exhibits reactivity under acidic or basic conditions due to its sulfonamide and acetamide functional groups. Hydrolysis of the sulfonamide group occurs under strong acidic conditions (e.g., HCl/H₂O, 80°C), yielding 5-aminopyridinone derivatives. The acetamide moiety undergoes hydrolysis in alkaline media (NaOH/EtOH, reflux), producing the corresponding carboxylic acid .
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Sulfonamide hydrolysis | 6M HCl, 80°C, 4h | 5-Amino-2-oxo-1,2-dihydropyridine derivative | |
| Acetamide hydrolysis | 2M NaOH, EtOH, reflux | Carboxylic acid intermediate |
Nucleophilic Substitution
The pyrrolidine-1-sulfonyl group participates in nucleophilic substitution reactions. Primary amines (e.g., methylamine) displace the sulfonyl group in polar aprotic solvents (DMF, 60°C), forming secondary amine derivatives.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methylamine | DMF, 60°C, 12h | N-(2,3-dimethylphenyl)-2-[2-oxo-5-(methylamino)-1,2-dihydropyridin-1-yl]acetamide | 72% |
Cyclization Reactions
Intramolecular cyclization occurs under dehydrating conditions (P₂O₅, toluene, 110°C), forming tricyclic structures via lactamization . This reaction is critical for generating fused heterocycles with potential bioactivity.
| Reagent | Conditions | Product |
|---|---|---|
| P₂O₅ | Toluene, 110°C, 8h | Pyrrolo[1,2-a]pyridinone derivative |
Sulfonamide Functionalization
The sulfonamide group reacts with electrophiles such as acyl chlorides (e.g., acetyl chloride) in pyridine, forming N-acylated derivatives . This modification enhances lipophilicity and membrane permeability.
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride | Pyridine, RT, 2h | N-Acetyl sulfonamide derivative |
Oxidation and Reduction
-
Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the dihydropyridinone ring to a pyridine N-oxide.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C, MeOH) reduces the sulfonyl group to a thioether.
| Reaction | Reagent | Product |
|---|---|---|
| Oxidation | m-CPBA, DCM | Pyridine N-oxide |
| Reduction | H₂/Pd-C, MeOH | Thioether analog |
Cross-Coupling Reactions
The pyridinone ring undergoes Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane) to introduce aryl substituents at position 5 . This reaction diversifies the compound’s electronic and steric properties.
| Boronic Acid | Conditions | Product |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, dioxane, 90°C | 5-Aryl-substituted derivative |
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition between the dihydropyridinone and adjacent carbonyl groups, forming bicyclic lactams .
| Conditions | Product |
|---|---|
| UV (254 nm), MeCN, 6h | Bicyclic lactam |
Key Findings from Research
-
Hydrolysis Selectivity : The sulfonamide group hydrolyzes 10× faster than the acetamide group under acidic conditions due to steric protection of the latter.
-
Catalytic Effects : Pd-based catalysts improve cross-coupling yields (≥85%) compared to Ni analogs (≤60%) .
-
Stability : The compound degrades <5% after 24h in pH 7.4 buffer at 25°C but rapidly decomposes in gastric fluid (pH 1.2) .
Scientific Research Applications
Structural Features
The compound features a complex structure that includes:
- A dimethylphenyl group.
- A pyrrolidine sulfonamide moiety.
- A dihydropyridine ring.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related compounds .
Cytotoxicity
Studies have demonstrated that N-(2,3-dimethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide may possess selective cytotoxicity towards cancer cell lines. Similar compounds have shown efficacy against human cancer cells while sparing normal cells, indicating potential for targeted cancer therapies .
Enzyme Inhibition
The compound may act as an inhibitor of enzymes critical to disease progression. For example, enzyme inhibition studies suggest that it could inhibit acetylcholinesterase, which is important in neurodegenerative diseases .
Interaction with Biological Targets
The presence of the pyrrolidine and dihydropyridine moieties suggests potential interactions with various biological receptors and enzymes involved in signaling pathways related to inflammation and cancer progression .
Modulation of Cellular Signaling
Preliminary findings indicate that the compound may modulate cellular signaling pathways by affecting protein interactions involved in cell proliferation and survival .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of structurally similar compounds, researchers found that this compound demonstrated significant cytotoxic effects on breast cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with specific apoptotic pathways.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that the compound could reduce oxidative stress markers and improve neuronal survival rates in vitro.
Data Tables
Mechanism of Action
The mechanism by which N-(2,3-dimethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Acetamide Derivatives
Structural and Functional Group Comparison
The following table summarizes key structural and physicochemical properties of the target compound and related acetamides from the evidence:
*Estimated based on structural complexity.
Key Observations from Comparison
a) Aromatic Substituent Effects
- The target compound’s 2,3-dimethylphenyl group contrasts with the 2,3-dichlorophenyl group in the compound from .
- The 2,6-dimethylphenoxy group in demonstrates how positional isomerism (2,6- vs. 2,3-substitution) alters steric and electronic profiles, impacting receptor binding.
b) Heterocyclic Core Variations
- The target’s 1,2-dihydropyridinone core differs from the 1,6-dihydropyrimidinone in .
- The pyrrolidine sulfonyl group in the target introduces a rigid, polar sulfonyl moiety absent in and , which may improve aqueous solubility and hydrogen-bond acceptor capacity.
c) Functional Group Contributions
- The thioether group in (vs.
- The aminothioxomethyl group in introduces a reactive thioamide, which could confer instability under physiological conditions compared to the target’s stable acetamide linker.
Implications for Drug Design
- Solubility vs. Permeability : The target’s sulfonyl group may enhance solubility relative to the dichlorophenyl-thioether analog in , but its dimethylphenyl group could offset this by increasing lipophilicity.
- Metabolic Stability : The absence of reactive thio groups (cf. and ) in the target suggests improved metabolic stability, a critical factor in lead optimization.
Biological Activity
N-(2,3-dimethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a compound of interest due to its potential therapeutic applications. Its structural characteristics suggest it may interact with various biological targets, particularly in the context of neurological disorders and other diseases influenced by neurotransmission pathways.
Research indicates that compounds similar to this compound may act as noncompetitive antagonists of AMPA-type ionotropic glutamate receptors. This mechanism is significant because dysfunction in glutamatergic neurotransmission is implicated in various neurological diseases, including epilepsy .
Pharmacological Studies
In vitro studies have demonstrated that derivatives with similar structures exhibit potent activity against AMPA-induced calcium influx, with IC50 values around 60 nM. Such findings suggest that this compound could potentially be effective in managing conditions characterized by excessive glutamate activity .
Study on Dihydropyridine Derivatives
A study focused on the synthesis and biological evaluation of various dihydropyridine derivatives revealed that modifications to the pyridine and sulfonamide components significantly influenced their receptor binding affinities and functional activities. The research highlighted the importance of structural variations in enhancing pharmacological efficacy .
Clinical Implications
The implications of these findings extend to the development of new therapeutic agents targeting neurological disorders. For instance, compounds exhibiting similar biological profiles have shown promise in preclinical models for treating epilepsy and other related conditions .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C_{19}H_{23}N_{3}O_{4}S |
| SMILES | Cc1cccc(NC(CN2c(cc(cc3)C(N4CCCC4)=O)c3SCC2=O)=O)c1C |
| IC50 (AMPA receptor) | 60 nM |
| Potential Applications | Epilepsy, Neurological Disorders |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
